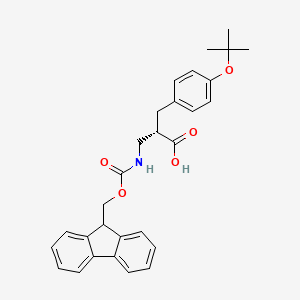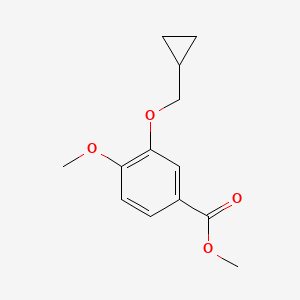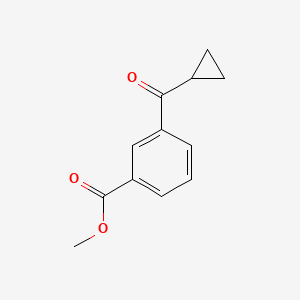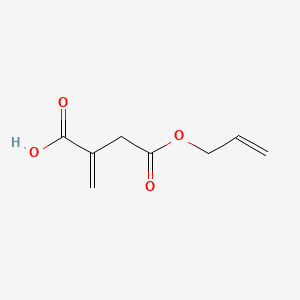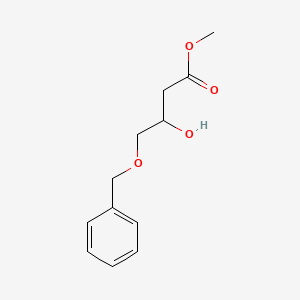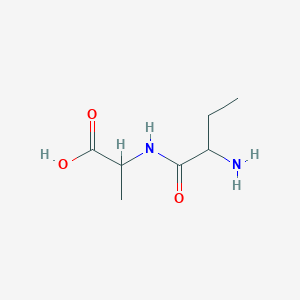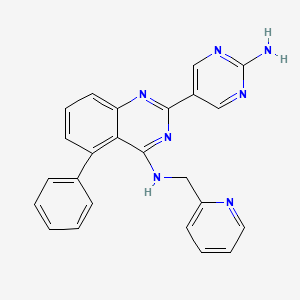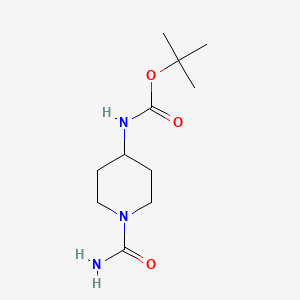![molecular formula C27H27ClFNO5 B13984586 Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)- is a complex organic compound with a unique structure that includes a benzene ring, a cyclohexyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)- involves several steps. The key synthetic route includes the formation of the pyrrolidine ring, followed by the introduction of the benzeneacetic acid moiety and the esterification to form the methyl ester. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)- include:
Fenvalerate: A synthetic pyrethroid insecticide with a similar structure but different functional groups.
Methyl benzeneacetate: A simpler ester with a benzene ring and an acetic acid moiety.
Methyl phenylacetate: Another ester with a phenyl group and an acetic acid moiety. The uniqueness of Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)- lies in its complex structure, which provides specific reactivity and interaction properties not found in simpler compounds .
Properties
Molecular Formula |
C27H27ClFNO5 |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-5-oxo-2H-pyrrol-4-yl]oxy]-2-phenylacetate |
InChI |
InChI=1S/C27H27ClFNO5/c1-16(31)22-23(17-9-5-3-6-10-17)30(21-14-13-19(28)15-20(21)29)26(32)25(22)35-24(27(33)34-2)18-11-7-4-8-12-18/h4,7-8,11-15,17,23-24H,3,5-6,9-10H2,1-2H3/t23-,24-/m1/s1 |
InChI Key |
IZWSZHIXEMOWDL-DNQXCXABSA-N |
Isomeric SMILES |
CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O[C@H](C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)OC(C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


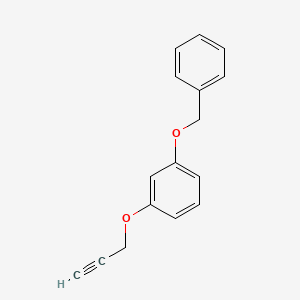

![Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13984514.png)
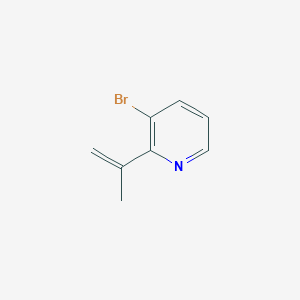
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
